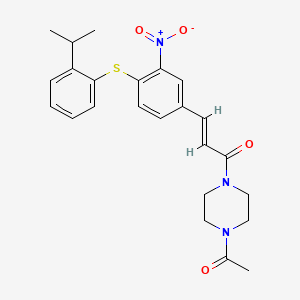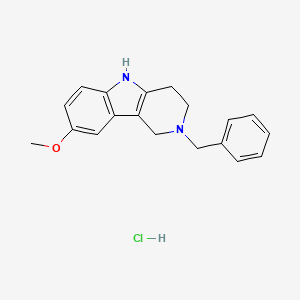
Alsterpaullone, 2-Cyanoethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alsterpaullone 2-cyanoethyl is a derivative of alsterpaullone, a well-known inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3 beta. This compound has gained attention due to its potent inhibitory effects on specific kinases, making it a valuable tool in scientific research, particularly in the fields of cancer and regenerative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alsterpaullone 2-cyanoethyl typically involves the modification of the alsterpaullone core structureThis process often requires the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of alsterpaullone 2-cyanoethyl involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Alsterpaullone 2-cyanoethyl undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the cyanoethyl group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Alsterpaullone 2-cyanoethyl has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new inhibitors.
Biology: The compound is employed in cell cycle studies and to investigate the role of kinases in various biological processes.
Medicine: Alsterpaullone 2-cyanoethyl is explored for its potential therapeutic applications in cancer treatment and regenerative medicine.
Industry: The compound is used in high-throughput screening assays to identify new drug candidates
Mechanism of Action
Alsterpaullone 2-cyanoethyl exerts its effects by inhibiting specific kinases, such as cyclin-dependent kinase 1 and glycogen synthase kinase-3 beta. The compound competes with adenosine triphosphate for binding to the active site of these kinases, thereby preventing their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Alsterpaullone: The parent compound, known for its kinase inhibitory activity.
Paullones: A class of compounds structurally related to alsterpaullone, with varying degrees of kinase inhibition.
Flavopiridol: Another cyclin-dependent kinase inhibitor with similar applications in cancer research
Uniqueness
Alsterpaullone 2-cyanoethyl stands out due to its enhanced potency and selectivity for specific kinases compared to its parent compound and other similar inhibitors. This makes it a valuable tool for studying kinase-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |
InChI |
InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |
InChI Key |
UBLFSMURWWWWMH-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B1664725.png)






![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)




